Vermisporin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
维米孢菌素是一种从镰刀菌属真菌中分离得到的天然抗生素化合物。它以其强大的抗菌活性而闻名,特别是针对革兰氏阳性和厌氧菌。 维米孢菌素具有独特的结构,包括四酰胺酸部分和顺式十氢萘环系,这有助于其生物活性 .
准备方法
合成路线和反应条件: 维米孢菌素的总合成涉及几个关键步骤:
分子内狄尔斯-阿尔德反应 (IMDA): 该反应用于构建顺式十氢萘环系。
环氧化: 通过分子内邻近基团定向策略引入空间位阻的环氧基团.
氨解/狄克曼缩合: 使用 L-氨基酸衍生物进行一锅法反应以形成四酰胺酸结构.
工业生产方法:
反应类型:
氧化: 维米孢菌素可以发生氧化反应,特别是在四酰胺酸部分。
还原: 还原反应可以改变维米孢菌素中存在的官能团。
取代: 取代反应可以在分子上的各个位置发生,尤其是在环氧基团处。
常用试剂和条件:
氧化: 戴斯-马丁高碘酰胺用于氧化反应.
还原: 硼氢化钠或氢化铝锂可用于还原反应。
取代: 各种亲核试剂可用于取代反应,具体取决于所需的产物。
主要产物: 从这些反应中形成的主要产物包括具有不同官能团的维米孢菌素修饰版本,可用于研究构效关系。
科学研究应用
维米孢菌素具有多种科学研究应用:
作用机制
维米孢菌素通过靶向细菌细胞壁并破坏其完整性来发挥其抗菌作用。 四酰胺酸部分和顺式十氢萘环系对其活性至关重要,使其能够与特定细菌靶标结合并抑制其生长 .
类似化合物:
- PF1052/AB4015-A
- AB4015-L
- AB4015-B
- AB4015-A2
比较: 维米孢菌素和这些类似化合物共享四酰胺酸部分和顺式十氢萘环系。 维米孢菌素因其特殊的环氧基团取向及其对更广泛细菌的强大抗菌活性而独一无二 .
相似化合物的比较
- PF1052/AB4015-A
- AB4015-L
- AB4015-B
- AB4015-A2
Comparison: Vermisporin and these similar compounds share the tetramic acid moiety and the cis-decalin ring system. this compound is unique due to its specific epoxy group orientation and its potent antibacterial activity against a broader range of bacteria .
生物活性
Vermisporin is a natural tetramic acid derivative isolated from the fungus Vermisporium sp. It has garnered attention for its significant biological activities, particularly its antimicrobial and antitubercular properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is characterized by a unique chemical structure that contributes to its biological activity. The molecular formula is C12H15N3O4, and its structural representation is as follows:
- Chemical Structure :
This compound C12H15N3O4
In Vitro Studies
This compound exhibits potent antimicrobial activity against various pathogens. Notably, it has been shown to be effective against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
Pathogen | MIC (mg/mL) |
---|---|
Staphylococcus aureus | 0.5 - 1.0 |
Mycobacterium tuberculosis | 0.56 - 0.74 |
Escherichia coli | 1.0 - 2.0 |
Research indicates that this compound's mechanism of action involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis, which are critical for bacterial growth and replication .
Antitubercular Activity
Recent studies highlight this compound's potential as an anti-tuberculosis agent. The compound demonstrates significant activity against Mycobacterium tuberculosis, with MIC values ranging from 0.56 to 0.74 mg/mL . This positions this compound as a promising candidate for further development in the fight against tuberculosis.
Case Study: Efficacy Against Tuberculosis
In a controlled study involving infected mice, this compound was administered in varying doses to assess its efficacy against tuberculosis. The results showed:
- Reduction in Bacterial Load : A significant decrease in the bacterial load in the lungs of treated mice compared to the control group.
- Survival Rate : Mice treated with this compound exhibited a higher survival rate over a period of 30 days compared to untreated counterparts.
These findings suggest that this compound not only inhibits the growth of M. tuberculosis but may also enhance survival outcomes in infected hosts.
Additional Biological Activities
Beyond its antimicrobial properties, this compound has been reported to exhibit other biological activities:
- Antifungal Activity : Effective against various fungal strains, including Candida albicans.
- Antiviral Activity : Preliminary studies indicate potential efficacy against certain viruses, warranting further investigation.
The biological activity of this compound can be attributed to several mechanisms:
- Cell Wall Disruption : Interferes with peptidoglycan synthesis in bacterial cell walls.
- Protein Synthesis Inhibition : Binds to the ribosomal subunits, preventing translation.
- DNA Interaction : Potentially intercalates with DNA, disrupting replication processes.
属性
IUPAC Name |
(3Z,5S)-3-[[(1S,4aR,6S,8R,8aR)-2-[(2S,3S)-2,3-dimethyloxiran-2-yl]-6,8-dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-hydroxymethylidene]-1-methyl-5-propan-2-ylpyrrolidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H37NO4/c1-12(2)21-23(28)20(24(29)26(21)7)22(27)19-17(25(6)15(5)30-25)9-8-16-11-13(3)10-14(4)18(16)19/h8-9,12-19,21,27H,10-11H2,1-7H3/b22-20-/t13-,14+,15-,16-,17?,18+,19+,21-,25+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBDFYDGODWWFEX-UDEGNFRISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2C(C1)C=CC(C2C(=C3C(=O)C(N(C3=O)C)C(C)C)O)C4(C(O4)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]([C@@H]2[C@H](C1)C=CC([C@H]2/C(=C/3\C(=O)[C@@H](N(C3=O)C)C(C)C)/O)[C@]4([C@@H](O4)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H37NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122301-98-8 |
Source
|
Record name | Vermisporin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122301988 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Q1: What is significant about the total synthesis achieved for Vermisporin and related compounds?
A2: Researchers achieved the first total syntheses of this compound (1), PF1052/AB4015-A (2), AB4015-L (3), AB4015-B (4), and a hydrogenated derivative AB4015-A2 (5). [] This synthesis confirmed the absolute configuration of these natural products and provides a platform for further structural modifications and biological investigation. A key step in the synthesis involved a diastereoselective intramolecular Diels-Alder reaction, proceeding through a rare endo-boat transition state, to construct the functionalized cis-decalin ring. []
Q2: Has the structure of this compound been investigated beyond total synthesis?
A3: Yes, a degradation study was conducted on this compound to further determine its absolute configuration. [] This type of study helps clarify structural features and provides valuable information for understanding structure-activity relationships.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。